

Idasanutlin monotherapy versus combination therapy outcomes

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Compound Focus: Idasanutlin

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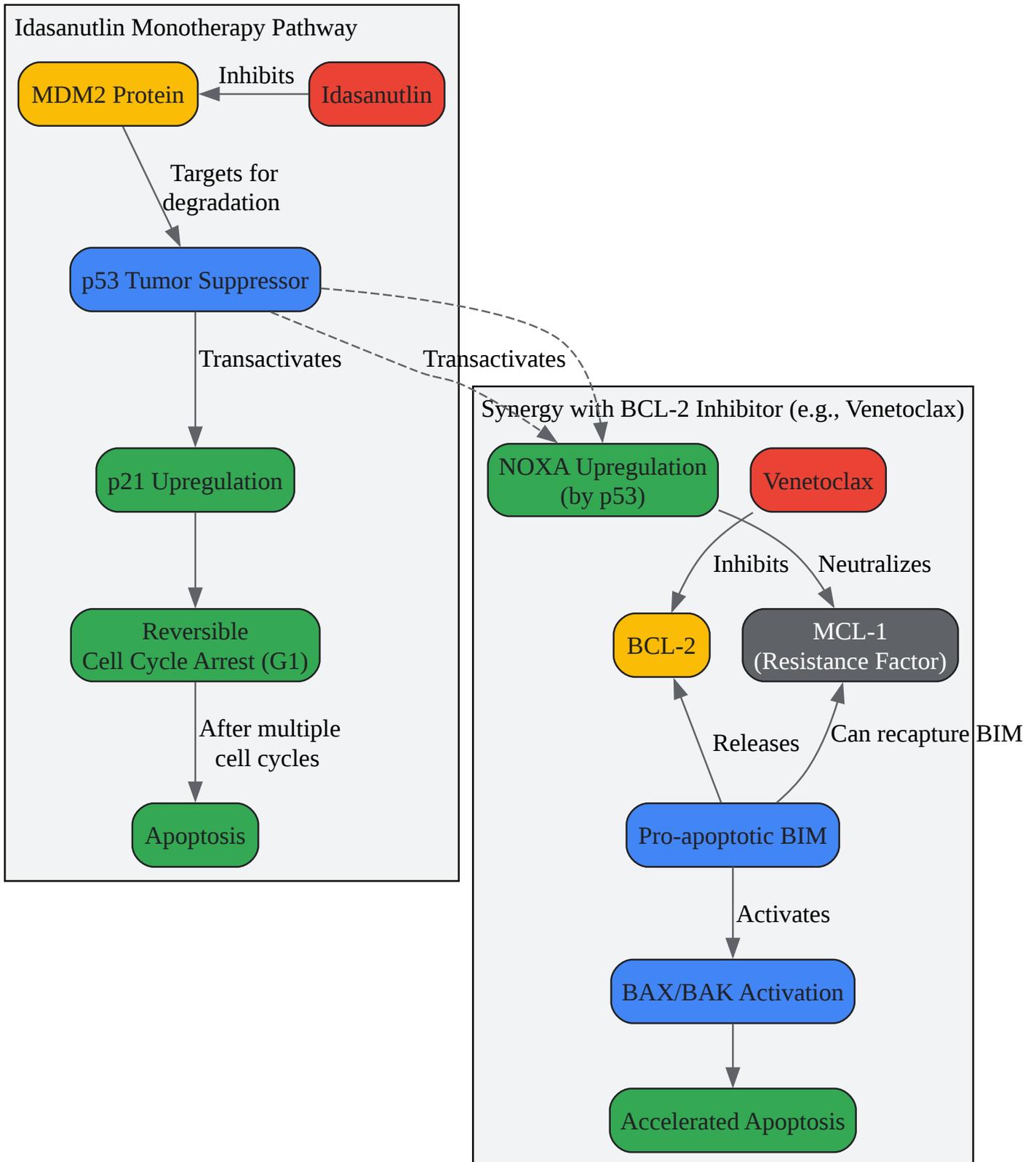
Idasanutlin Therapy Outcomes Comparison

Cancer Type / Model	Therapy Regimen	Key Outcomes / Efficacy	Context & References
Relapsed/Refractory AML (Clinical)	Idasanutlin monotherapy or + Cytarabine [1]	CRc rate association: Higher MDM2 protein expression in blasts associated with better Composite Complete Remission (CRc) rates. [1]	Phase 1/1b study (NCT01773408); suggests biomarker for response. [1]
p53 wild-type AML (Preclinical)	Idasanutlin + Venetoclax [2] [3]	Synergistic cell death & Strongly superior efficacy in vivo vs. either agent alone. [2] [3]	Complementary MOA: p53 activation (Idasa.) + direct BCL-2 inhibition (Ven.) accelerates apoptosis. [2] [3]
p53 wild-type ALL (Preclinical)	Idasanutlin + Navitoclax [4]	Synergistically lethal to primary blasts; Reduced leukemia burden in vivo at clinically relevant doses. [4]	BCL-2/BCL-xL inhibition (Nav.) combats resistance; engages death over cell cycle arrest. [4]

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Neuroblastoma (Preclinical, Venetoclax-resistant)	Idasanutlin + Venetoclax [5]	Resensitized resistant cells , induced BAX-mediated apoptosis ; Tumor regression in vivo. [5]	Overcame venetoclax resistance mediated by MCL-1 upregulation. [5]
Metastatic ER+ Breast Cancer (Clinical)	Idasanutlin + Atezolizumab [6]	Limited monotherapy activity implied by study design; Durable responses observed in 2/7 patients with the combination. [6]	Phase Ib/II trial (small sample); combination aims to enhance T-cell recruitment. [6]

Mechanisms of Action and Synergy

The superior activity of **idasanutlin** in combination, particularly with BH3 mimetics, stems from complementary mechanisms that overcome intrinsic resistance.



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The diagram illustrates how combination therapy overcomes the limitations of monotherapy:

- **Monotherapy Limitations:** **Idasanutlin**-induced p53 activation can lead to initial, reversible cell cycle arrest, requiring multiple cycles to trigger apoptosis, allowing survival of some cancer cells [2] [3].
- **Synergistic Action:** Venetoclax directly promotes apoptosis by inhibiting BCL-2. Combining it with **idasanutlin** accelerates death kinetics and counters resistance mechanisms like MCL-1 upregulation, which is implicated in venetoclax resistance [5] [2] [4].

Key Experimental Protocols

To evaluate the effects of **idasanutlin**, researchers employ standardized preclinical and clinical methods.

- **In Vitro Cell Viability & Synergy (Preclinical):**
 - **Method:** Cell lines (e.g., MV4-11, MOLM-13 for AML) are treated with **idasanutlin** and a combination agent (e.g., venetoclax) across a concentration range. Viability is measured after 72-96 hours using assays like **CellTiter-Glo** (luminescence for ATP levels) [2] [3].
 - **Synergy Calculation:** The **Loewe combination index (CI)** is calculated. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism [2] [3].
- **In Vivo Efficacy (Preclinical):**
 - **Method:** Immunodeficient mice (e.g., NOD/SCID) are implanted with cancer cells (subcutaneous or orthotopic models). Mice are randomized to receive vehicle, single agents, or the combination. Tumor volume and/or survival are tracked [2] [3].
 - **Endpoint:** Tumor growth inhibition is calculated versus the control group [2] [3].
- **Clinical Response Assessment (Clinical Trials):**
 - **Method:** Patients with relapsed/refractory cancers receive **idasanutlin** in specified cycles. Response is assessed by standardized criteria.
 - **Endpoints:** In AML, a key endpoint is **Composite Complete Remission (CRc)**, which includes complete remission (CR), CR with incomplete platelet recovery (CRp), and CR with incomplete hematologic recovery (CRi) [1].

Key Takeaways for Researchers

- **Combination is Key:** The most robust preclinical data supports combining **idasanutlin** with **BH3 mimetics** (venetoclax, navitoclax) in **TP53 wild-type acute leukemias** to accelerate apoptosis and overcome resistance [2] [4] [3].
- **Biomarker-Driven Response:** **TP53 wild-type status is a prerequisite** for **idasanutlin** efficacy. In AML, high **MDM2 protein expression** in blasts may further predict response to monotherapy [1].
- **Clinical Translation:** The **idasanutlin**-venetoclax combination is under active investigation in pediatric and young adult relapsed/refractory leukemias (e.g., **ClinicalTrials.gov NCT04029688** [7]).

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References

1. Acute myeloid leukemia patients' clinical response to ... [pmc.ncbi.nlm.nih.gov]
2. Superior anti-tumor activity of the MDM2 antagonist ... [pmc.ncbi.nlm.nih.gov]
3. Superior anti-tumor activity of the MDM2 antagonist ... [jhoonline.biomedcentral.com]
4. Combination p53 activation and BCL-xL/BCL-2 inhibition ... [nature.com]
5. High-throughput screening identifies idasanutlin as a ... [pmc.ncbi.nlm.nih.gov]
6. A phase Ib/II trial of atezolizumab with cobimetinib or ... [nature.com]
7. Clinical Trial: NCT04029688 [mycancergenome.org]

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